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Compound of Interest

Compound Name: Aplaviroc

Cat. No.: B1665140 Get Quote

A Comparative Analysis of Aplaviroc's
Dissociation Rate from CCR5
For researchers and professionals in drug development, understanding the binding kinetics of a

drug to its target is paramount for predicting its efficacy and duration of action. This guide

provides a comparative analysis of the dissociation rate of Aplaviroc from the C-C chemokine

receptor type 5 (CCR5) and contrasts it with other notable CCR5 inhibitors: Maraviroc,

Vicriviroc, and Ceniviroc. The dissociation rate is a critical parameter that influences the

residence time of a drug on its receptor, which can be a key determinant of its pharmacological

effect.

Quantitative Comparison of Dissociation Rates
The following table summarizes the experimentally determined dissociation half-lives (t½) of

Aplaviroc and other CCR5 inhibitors. A longer half-life indicates a slower dissociation rate and

a longer residence time of the inhibitor on the CCR5 receptor.
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CCR5 Inhibitor
Dissociation Half-life (t½)
at 22°C

Dissociation Half-life (t½)
at 4°C

Aplaviroc 24 ± 3.6 hours[1] >136 hours[1]

Maraviroc 7.5 ± 0.7 hours[1] Not Reported

Vicriviroc 12 ± 1.2 hours[1] Not Reported

Ceniviroc Not Reported Not Reported

Note: Specific in vitro dissociation rate data for Ceniviroc from the CCR5 receptor is not readily

available in the public domain. Ceniviroc is a potent dual antagonist of CCR2 and CCR5 with a

long plasma half-life.[2][3][4][5][6]

Experimental Protocols
The dissociation rates of these CCR5 inhibitors are typically determined using radioligand

binding assays. These assays measure the interaction between a radiolabeled ligand (the

inhibitor) and its receptor. The general principle involves allowing the radiolabeled inhibitor to

bind to cells or membranes expressing the CCR5 receptor and then measuring the rate at

which the inhibitor dissociates from the receptor over time.

General Protocol for Radioligand Dissociation Assay:
Membrane Preparation: Membranes are prepared from cells engineered to express a high

density of the human CCR5 receptor.

Incubation with Radioligand: The CCR5-expressing membranes are incubated with a specific

concentration of the tritiated ([³H]) or iodinated ([¹²⁵I]) CCR5 inhibitor (e.g., [³H]Aplaviroc,

[³H]Maraviroc, or [³H]Vicriviroc) to allow for binding to reach equilibrium.

Initiation of Dissociation: Dissociation is initiated by adding a high concentration of a non-

radiolabeled CCR5 antagonist or a natural ligand for the receptor. This prevents the re-

binding of the radiolabeled inhibitor that dissociates from the receptor.

Sampling and Separation: At various time points after initiating dissociation, samples are

taken, and the membrane-bound radioligand is separated from the unbound radioligand. This
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is commonly achieved by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity remaining on the filters at each time point is

quantified using a scintillation counter.

Data Analysis: The data, representing the decrease in receptor-bound radioligand over time,

is then fitted to a one-phase exponential decay model to calculate the dissociation rate

constant (k_off) and the dissociation half-life (t½ = ln(2)/k_off).

CCR5 Signaling and Inhibition by Antagonists
The CCR5 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the

entry of the most common strains of HIV-1 into host immune cells. The viral envelope

glycoprotein, gp120, binds to the CD4 receptor on the T-cell surface, which induces a

conformational change in gp120, allowing it to then bind to CCR5. This second interaction

triggers further conformational changes in the viral gp41 protein, leading to the fusion of the

viral and cellular membranes and subsequent entry of the viral genetic material into the cell.

CCR5 antagonists, such as Aplaviroc, Maraviroc, Vicriviroc, and Ceniviroc, are allosteric

inhibitors. They bind to a hydrophobic pocket within the transmembrane helices of the CCR5

receptor, distinct from the binding site of the natural chemokine ligands and the HIV-1 gp120.

This binding induces a conformational change in the receptor that prevents the interaction with

gp120, thereby blocking viral entry.

Below is a diagram illustrating the CCR5 signaling pathway in the context of HIV-1 entry and its

inhibition by CCR5 antagonists.
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Caption: CCR5 signaling in HIV-1 entry and its inhibition.

Experimental Workflow for Determining Dissociation
Rate
The following diagram outlines the key steps in a typical radioligand binding assay used to

determine the dissociation rate of a CCR5 inhibitor.
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Caption: Workflow for a radioligand dissociation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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